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O-Acetylserine

Cat. No.: B7766794
CAS No.: 25248-96-8
M. Wt: 147.13 g/mol
InChI Key: VZXPDPZARILFQX-BYPYZUCNSA-N
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Description

Role in Diverse Organismal Metabolism

The importance of O-acetyl-L-serine extends across different kingdoms of life, with specific roles and regulatory mechanisms in bacteria, plants, and fungi.

In bacteria, O-acetyl-L-serine is a vital intermediate in the biosynthesis of L-cysteine. umaryland.eduglpbio.comchemsrc.comnih.govebi.ac.uk The synthesis of OAS is the first step in a two-step pathway to produce L-cysteine. nih.gov The enzyme serine acetyltransferase (SAT) catalyzes the formation of OAS from L-serine and acetyl-CoA. nih.gov This pathway is crucial for providing the necessary cysteine for protein synthesis and other cellular functions. mdpi.com In some enteric bacteria, such as Salmonella typhimurium, O-acetylserine or its derivatives are thought to act as sensors for the sulfur status of their environment. researchgate.net The cysteine regulon in S. typhimurium is positively regulated by the CysB protein and an inducer, which can be either O-acetyl-L-serine or N-acetyl-L-serine. researchgate.net

In plants, O-acetyl-L-serine is a key metabolite in the assimilation of sulfur and the biosynthesis of cysteine. glpbio.comchemsrc.comnih.gov It is synthesized from serine by the enzyme serine acetyltransferase (SERAT). oup.comoup.com The synthesis of cysteine from OAS and sulfide (B99878) is the final step of sulfate (B86663) assimilation. nih.gov OAS also acts as a signaling molecule in plants, particularly in response to sulfur availability. nih.gov Under sulfur-deficient conditions, OAS accumulates and induces the expression of a set of genes known as the "OAS cluster genes." oup.comoup.com This response helps the plant to adapt to low sulfur conditions. Furthermore, OAS can influence the activity of enzymes involved in sulfate assimilation, such as APS reductase. oup.comoup.com The formation of OAS and its subsequent conversion to cysteine are tightly regulated, in part through the formation of a hetero-oligomeric cysteine synthase complex (CSC) composed of SERAT and this compound (thiol) lyase (OASTL). oup.com

The role of O-acetyl-L-serine in fungal metabolism can vary. In some filamentous fungi like Aspergillus nidulans and Neurospora crassa, L-cysteine can be synthesized via two pathways: the O-acetyl-L-serine pathway and the reverse transsulfuration pathway. mdpi.commdpi.com However, other fungi, such as Saccharomyces cerevisiae and Candida glabrata, lack the O-acetyl-L-serine pathway for cysteine biosynthesis. mdpi.com In fungi that do utilize this pathway, O-acetyl-L-serine sulfhydrylase catalyzes the final step, converting O-acetyl-L-serine and hydrogen sulfide into cysteine. For instance, in Cephalosporium acremonium, this enzyme is crucial for cysteine biosynthesis and is subject to regulation by methionine. nih.gov Some fungi possess a bi-functional O-acetyl-L-homoserine/O-acetyl-L-serine sulfhydrylase enzyme, which can produce L-cysteine from O-acetyl-L-serine as part of the transsulfuration pathway. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4 B7766794 O-Acetylserine CAS No. 25248-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-acetyloxy-2-aminopropanoic acid
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InChI

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VZXPDPZARILFQX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20904718
Record name O-Acetyl-L-serine
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Molecular Weight

147.13 g/mol
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Physical Description

Solid
Record name O-Acetylserine
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CAS No.

5147-00-2, 25248-96-8
Record name O-Acetyl-L-serine
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Record name O-Acetylserine
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Record name Poly-O-acetylserine
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Record name O-ACETYLSERINE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of O Acetyl L Serine

Enzymatic Formation of O-Acetyl-L-Serine

The formation of O-acetyl-L-serine is catalyzed by a specific enzyme that facilitates the transfer of an acetyl group. This reaction is the first committed step in the de novo synthesis of L-cysteine in bacteria and plants. researchgate.netshareok.org

Serine Acetyltransferase (SAT/SERAT; EC 2.3.1.30) Catalysis

The enzyme responsible for the synthesis of O-acetyl-L-serine is serine acetyltransferase (SAT), also known as serine transacetylase, which has the Enzyme Commission (EC) number 2.3.1.30. researchgate.netwikipedia.orgnih.gov SAT catalyzes the transfer of an acetyl group from acetyl coenzyme A to the hydroxyl group of L-serine, forming O-acetyl-L-serine and coenzyme A. researchgate.netwikipedia.orguniprot.org This reaction is a key regulatory point in the cysteine biosynthetic pathway, as SAT activity is often subject to feedback inhibition by the end product, L-cysteine. researchgate.netgoogle.comnih.gov

The catalytic mechanism of SAT involves a sequential binding of substrates, where acetyl-CoA binds first, followed by L-serine. researchgate.netshareok.org The reaction proceeds through the formation of a tetrahedral intermediate, and the release of products is also ordered, with O-acetyl-L-serine being released before coenzyme A. researchgate.net The rate-limiting step is the nucleophilic attack of the serine hydroxyl group on the thioester of acetyl-CoA. researchgate.net

Table 1: Key Properties of Serine Acetyltransferase (SAT)

PropertyDescription
Enzyme Name Serine Acetyltransferase (SAT), Serine Transacetylase
EC Number 2.3.1.30
Reaction Acetyl-CoA + L-serine ⇌ CoA + O-acetyl-L-serine
Substrates L-serine, Acetyl Coenzyme A
Products O-acetyl-L-serine, Coenzyme A
Regulation Feedback inhibition by L-cysteine

Substrate Requirements: L-Serine and Acetyl Coenzyme A

The synthesis of O-acetyl-L-serine by serine acetyltransferase requires two primary substrates: L-serine and acetyl coenzyme A (acetyl-CoA). wikipedia.orgnih.gov L-serine provides the amino acid backbone, while acetyl-CoA serves as the donor of the acetyl group. frontiersin.orgoup.com The availability of both substrates is crucial for the enzymatic reaction to proceed. Kinetic studies have determined the apparent Michaelis constants (Km) for both substrates. For instance, in spinach chloroplasts, the apparent Km values for L-serine and acetyl-CoA were found to be 2.29 mM and 0.35 mM, respectively. oup.com In Arabidopsis thaliana, one study reported Km values of 1.64 mM for L-serine and 0.16 mM for acetyl-CoA. uniprot.org

Subcellular Localization of O-Acetyl-L-Serine Synthesis in Plants

In plant cells, the biosynthesis of O-acetyl-L-serine is compartmentalized, occurring in three distinct subcellular locations: plastids, mitochondria, and the cytosol. nih.govfrontiersin.org This distribution suggests that each compartment may have specific roles in cysteine biosynthesis and its regulation. uniprot.org

Plastidic Biosynthesis

Plastids, including chloroplasts, are a significant site of O-acetyl-L-serine synthesis. uniprot.orgnih.gov A specific isoform of serine acetyltransferase, often designated as SAT-p, is localized to the plastids. uniprot.orguniprot.org This plastidic SAT isoform in some plants, like spinach, has been found to be insensitive to feedback inhibition by cysteine. oup.com This lack of inhibition may be necessary to support the high demand for cysteine for the synthesis of other essential compounds like methionine and glutathione (B108866) within the chloroplasts. oup.com The synthesis of O-acetyl-L-serine in plastids is considered a rate-limiting step in cysteine biosynthesis. researchgate.net

Cytosolic Biosynthesis

**Table 2: Subcellular Localization and Properties of SAT Isoforms in *Arabidopsis thaliana***

LocationIsoform DesignationFeedback Inhibition by Cysteine
Plastids SAT-pInsensitive
Mitochondria SAT-mInsensitive
Cytosol SAT-cSensitive (IC50 = 1.8 µM)

Genetic Determinants of O-Acetyl-L-Serine Biosynthesis

The biosynthesis of O-acetyl-L-serine is a critical step in the metabolic pathway leading to cysteine synthesis in both bacteria and plants. This process is governed by specific genes that encode the enzyme serine acetyltransferase. While the fundamental biochemical reaction is conserved, the genetic determinants and their regulation exhibit distinct characteristics in these different life forms.

cysE Gene in Bacteria

In bacteria, the biosynthesis of O-acetyl-L-serine is primarily catalyzed by the enzyme serine acetyltransferase, which is encoded by the cysE gene. mdpi.comspandidos-publications.com This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to L-serine, forming O-acetyl-L-serine. nih.govnih.gov This reaction represents the initial and often rate-limiting step in the cysteine biosynthetic pathway. mdpi.com

The cysE gene is a key component of the cysteine regulon in many bacteria, including well-studied organisms such as Escherichia coli and Salmonella enterica (formerly Salmonella typhimurium). nih.govnih.gov In these bacteria, the expression of the cysteine regulon, and consequently the activity of the pathway, is tightly regulated. The product of the cysE gene, O-acetyl-L-serine, can act as an inducer for the expression of other genes within the regulon. nih.govasm.org For instance, in S. typhimurium, the presence of O-acetyl-L-serine is necessary for the induction of the L-cystine transport system (CTS-1) in mutants lacking serine transacetylase activity. nih.gov

Studies have demonstrated the essential role of cysE in various bacteria. In Mycobacterium tuberculosis, the cysE gene (identified as Rv2335) has been cloned and the corresponding protein characterized, highlighting its potential as a drug target due to its absence in humans. spandidos-publications.comnih.gov In Lactobacillus casei, a gene initially annotated as metA was later identified to encode the serine acetyltransferase function, demonstrating the functional conservation of this pathway even when gene annotation may be misleading. oup.comresearchgate.net The CysE enzyme in bacteria is typically subject to feedback inhibition by the end-product of the pathway, L-cysteine, which helps to maintain cellular homeostasis. nih.gov However, the sensitivity to this feedback inhibition can vary between different bacterial species. nih.gov

Bacterial SpeciesGene NameEnzymeKey Findings
Escherichia colicysESerine acetyltransferase (SAT)Catalyzes the first step in L-cysteine biosynthesis from L-serine. mdpi.com Its expression is part of the cysteine regulon. wikigenes.org Loss of cysE can enhance biofilm formation. nih.gov
Salmonella enterica (Typhimurium)cysESerine acetyltransferaseProduces O-acetyl-L-serine, which is required for the induction of the cysteine regulon. nih.govnih.gov The gene is not under the transcriptional control of the CysB regulatory protein. asm.org
Mycobacterium tuberculosisRv2335 (cysE)Serine acetyltransferase (CysE)Essential for L-cysteine biosynthesis and considered a potential drug target. spandidos-publications.comnih.gov The enzyme shows optimal activity at pH 7.5 and 37°C. spandidos-publications.com
Lactobacillus caseicysE (previously annotated as metA)Serine O-acetyltransferase (SAT)Demonstrated to catalyze the formation of O-acetyl-L-serine, correcting a previous misannotation. oup.comresearchgate.net

SERAT Gene Family and Isoforms in Plants

In plants, the genetic basis for O-acetyl-L-serine biosynthesis is more complex than in bacteria, involving a multigene family that encodes serine acetyltransferase (SERAT), also known as SAT. researchgate.netcabidigitallibrary.org This gene family gives rise to multiple isoforms of the enzyme, which are targeted to different subcellular compartments, including the cytosol, plastids, and mitochondria. researchgate.netcabidigitallibrary.orgresearchgate.net This compartmentalization suggests a high degree of regulation and specialization of cysteine synthesis within the plant cell.

The SERAT gene family in the model plant Arabidopsis thaliana consists of five members: SERAT1;1, SERAT2;1, SERAT2;2, SERAT3;1, and SERAT3;2. researchgate.netnih.gov These genes are classified into three subfamilies or groups that are evolutionarily conserved across various plant species, indicating their fundamental importance in plant metabolism. researchgate.netnih.gov The different SERAT isoforms exhibit distinct biochemical properties, expression patterns, and responses to environmental cues. oup.com

For example, in Arabidopsis, the mitochondrial isoform SERAT2;2 is responsible for the majority of the total SERAT activity in leaves. researchgate.netfrontiersin.org The cytosolic isoforms, SERAT1;1, SERAT3;1, and SERAT3;2, are thought to play a significant role during seed development. nih.govnih.govoup.com While there is functional redundancy among the isoforms, as demonstrated by the viability of quadruple mutants, the complete loss of all five SERAT genes is lethal at the embryonic stage, underscoring the essential nature of O-acetyl-L-serine synthesis for plant life. nih.govnih.gov

The expression of SERAT genes is also regulated by various factors. For instance, Serat3;2 expression in Arabidopsis is induced by sulfur deficiency and cadmium stress. oup.com In the grapevine, Vitis vinifera, the SERAT gene family also shows isoform-specific responses to stresses like drought. nih.gov This differential regulation allows plants to finely tune cysteine biosynthesis in response to changing developmental and environmental needs. oup.com

Gene Name (Arabidopsis thaliana)Subcellular LocalizationKey Characteristics and Functions
SERAT1;1CytosolPlays a major role during seed development. nih.govnih.gov Considered one of the biochemically dominant forms along with SERAT2;1 and SERAT2;2. frontiersin.org
SERAT2;1PlastidsContributes less to overall O-acetyl-L-serine formation compared to the mitochondrial isoform. nih.govnih.gov Expression is dominant in most tissues examined. oup.com
SERAT2;2MitochondriaPredominantly responsible for cellular O-acetyl-L-serine formation in photosynthetic tissues. nih.govfrontiersin.orgnih.gov Possesses the highest enzymatic activity among the isoforms. nih.gov
SERAT3;1CytosolPlays a significant role in seed development. nih.govnih.gov Recombinant Serat3;1 is not inhibited by L-cysteine. oup.com
SERAT3;2CytosolImportant for seed development. nih.govnih.gov Its expression is induced under sulfur deficiency and cadmium stress. oup.com It is a strongly feedback-inhibited isoform. oup.com

Metabolic Pathways Involving O Acetyl L Serine

Central Role in Cysteine Biosynthesis

O-Acetyl-L-serine (OAS) is a pivotal intermediate in the biosynthesis of L-cysteine in bacteria, plants, and fungi. wikipedia.org It serves as the direct precursor of the carbon skeleton for L-cysteine. google.com The synthesis of L-cysteine from L-serine occurs in two steps: the acetylation of L-serine to form OAS, catalyzed by serine acetyltransferase (SAT), and the subsequent sulfhydration of OAS to yield L-cysteine, a reaction catalyzed by O-acetylserine (thiol)-lyase (OAS-TL). mdpi.com

This compound (thiol)-lyase, also known as cysteine synthase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in cysteine biosynthesis. acs.org The reaction involves the replacement of the β-acetoxy group of O-acetyl-L-serine with a thiol group to form L-cysteine. acs.org In enteric bacteria like Salmonella typhimurium, the mechanism proceeds through the formation of an α-aminoacrylate intermediate. acs.org

The enzyme facilitates a β-elimination of the acetate (B1210297) group from OAS, followed by the nucleophilic addition of a sulfide (B99878) ion to the resulting α-aminoacrylate intermediate, which remains bound to the PLP cofactor. This process ultimately yields L-cysteine and releases acetate. mdpi.com The activity of OAS-TL is a critical control point in the cysteine biosynthetic pathway. scispace.com In plants and bacteria, OAS-TL can form a multi-enzyme complex with serine acetyltransferase (SAT), known as the cysteine synthase complex (CSC). The formation and dissociation of this complex are regulated by the concentrations of OAS and sulfide, which provides a sophisticated mechanism for controlling cysteine production. frontiersin.org OAS tends to dissociate the complex, while sulfide promotes its formation. frontiersin.org

The canonical pathway for L-cysteine synthesis involves the direct incorporation of sulfide into the O-acetyl-L-serine molecule. researchgate.netbiorxiv.org This reaction is catalyzed by the OAS-TL enzyme. tandfonline.commdpi.comresearchgate.net The sulfide is typically generated from the reduction of sulfate (B86663), which is taken up from the environment. biorxiv.org In bacteria and plants, a series of enzymatic steps reduces sulfate (SO₄²⁻) to sulfide (S²⁻). frontiersin.org This sulfide is then utilized by OAS-TL to condense with OAS, forming L-cysteine. biorxiv.orgresearchgate.net

The availability of both substrates, OAS and sulfide, is crucial for the efficient synthesis of cysteine. researchgate.net Under conditions of sulfur starvation, the levels of OAS tend to increase, highlighting its role as a signaling molecule that indicates the sulfur status of the cell. researchgate.netresearchgate.net The enzyme this compound sulfhydrylase-A (OASS-A), encoded by the cysK gene, is the primary enzyme responsible for this reaction when sulfide is the sulfur source. mdpi.com

Certain microorganisms possess isoforms of OAS-TL that can utilize alternative sulfur sources, such as thiosulfate (B1220275) (S₂O₃²⁻), for cysteine synthesis. biorxiv.org In Escherichia coli and Salmonella typhimurium, two main isoenzymes of OAS-TL exist: OASS-A (encoded by cysK) and OASS-B (encoded by cysM). google.comoup.com While OASS-A primarily uses sulfide, OASS-B can effectively use thiosulfate as a sulfur donor. google.comasm.orgebi.ac.uk

The reaction catalyzed by OASS-B involves the condensation of OAS with thiosulfate to produce S-sulfocysteine. google.comresearchgate.net This intermediate is then reduced to L-cysteine in a subsequent step, often involving glutaredoxin. researchgate.net The expression of these different isoforms is often regulated by environmental conditions. For instance, in S. typhimurium, cysK is predominantly expressed under aerobic conditions, whereas cysM expression is favored under anaerobic conditions and in the presence of thiosulfate. acs.orgoup.com This metabolic flexibility allows organisms to adapt to varying sulfur availability in their environment.

Table 1: Comparison of this compound (Thiol)-Lyase Isoforms

Feature OASS-A (CysK) OASS-B (CysM)
Primary Sulfur Substrate Sulfide (H₂S) mdpi.com Thiosulfate (S₂O₃²⁻) google.comebi.ac.uk
Intermediate Product L-Cysteine (direct) mdpi.com S-Sulfocysteine researchgate.net
Typical Expression Condition Aerobic oup.com Anaerobic oup.com
Gene cysK mdpi.comoup.com cysM google.comoup.com

Interconnections with Other Amino Acid Metabolism

The metabolism of O-acetyl-L-serine is intricately linked with the homeostasis of other amino acids, most notably its direct precursor, L-serine, and the subsequent sulfur-containing amino acid, L-methionine.

O-acetyl-L-serine is directly synthesized from L-serine and acetyl-CoA in a reaction catalyzed by serine acetyltransferase (SAT). mdpi.comtaylorandfrancis.com This places OAS at the immediate intersection of serine metabolism and sulfur assimilation. The availability of L-serine, a non-essential amino acid synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933), directly influences the rate of OAS production. oup.comannualreviews.org Therefore, the cellular L-serine pool is a key determinant of the flux into the cysteine biosynthetic pathway.

The regulation of this connection is bidirectional. The synthesis of OAS is dependent on L-serine levels, and conversely, the accumulation of OAS can act as a signal that reflects the status of both carbon/nitrogen (via serine) and sulfur metabolism. researchgate.netresearchgate.net This ensures a coordinated response to the availability of precursors for cysteine synthesis. tandfonline.com The homeostasis of L-serine is thus crucial for maintaining the appropriate levels of OAS required for cysteine production and for its role as a regulatory molecule. annualreviews.org

The biosynthesis of L-cysteine from O-acetyl-L-serine is the primary route for incorporating inorganic sulfur into an organic molecule. This L-cysteine then serves as the sulfur donor for the synthesis of another essential sulfur-containing amino acid, L-methionine. mdpi.commdpi.com In many organisms, the pathway to methionine involves the transfer of the sulfur atom from cysteine to an activated homoserine derivative (such as O-succinylhomoserine or O-acetylhomoserine) to form cystathionine. researchgate.netnih.gov Cystathionine is then cleaved to produce homocysteine, the direct precursor to methionine. nih.gov

This metabolic linkage establishes a significant cross-talk between the cysteine and methionine biosynthetic pathways. mdpi.com The regulation of these pathways is often interconnected. For example, O-acetyl-L-serine itself has been shown to be an upregulator of genes involved in sulfur assimilation, while methionine can act as a downregulator. tandfonline.com This coordinated regulation ensures that the synthesis of these two crucial amino acids is balanced according to the cell's metabolic needs and the availability of sulfur. tandfonline.com In some organisms, such as Saccharomyces cerevisiae, there is even a bifunctional O-acetyl-L-homoserine/O-acetyl-L-serine sulfhydrylase that can catalyze reactions in both cysteine and homocysteine synthesis, further highlighting the close relationship between these pathways. mdpi.com

Involvement in Other Sulfur-Containing Metabolites

O-acetyl-L-serine is a pivotal intermediate at the crossroads of carbon, nitrogen, and sulfur metabolism. oup.com Its primary role is to provide the carbon backbone for the synthesis of L-cysteine, a sulfur-containing amino acid that is a precursor to a wide array of essential biomolecules. asm.orgmedchemexpress.com

Precursor Role in Glutathione (B108866) Synthesis

The synthesis of the vital antioxidant tripeptide, glutathione (γ-L-glutamyl-L-cysteinylglycine), is directly dependent on the availability of its constituent amino acids: glutamate (B1630785), glycine (B1666218), and, crucially, cysteine. psu.edu O-acetyl-L-serine serves as the immediate precursor for the de novo synthesis of this cysteine. ndl.go.jpresearchgate.net

The pathway begins with the formation of O-acetyl-L-serine itself, a reaction catalyzed by serine acetyltransferase (SAT), which transfers an acetyl group from acetyl-CoA to L-serine. uniprot.orgebi.ac.ukresearchgate.net Subsequently, the enzyme this compound (thiol)-lyase (OAS-TL) incorporates sulfide into O-acetyl-L-serine to produce L-cysteine. oup.compsu.edu This newly synthesized L-cysteine can then enter the glutathione synthesis pathway. The synthesis of glutathione occurs in two ATP-dependent steps:

γ-glutamylcysteine synthetase (γ-ECS) catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, forming γ-glutamylcysteine.

Glutathione synthetase (GSHS) then adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione. psu.edu

Thus, O-acetyl-L-serine's role as the direct precursor to cysteine makes it a critical determinant in the cell's capacity to produce glutathione. oup.compsu.edu

Enzymatic Steps from O-Acetyl-L-Serine to Glutathione
StepEnzymeEC NumberSubstratesProductMetabolic Role
1Serine Acetyltransferase (SAT)2.3.1.30L-Serine, Acetyl-CoAO-Acetyl-L-Serine , CoAActivation of L-serine. researchgate.netnih.gov
2This compound (thiol)-lyase (OAS-TL)2.5.1.47O-Acetyl-L-Serine , SulfideL-Cysteine, AcetateIncorporation of sulfur to form L-cysteine. oup.compsu.edu
3γ-glutamylcysteine synthetase (γ-ECS)6.3.2.2L-Cysteine, L-Glutamate, ATPγ-Glutamylcysteine, ADP, PiFirst step of glutathione synthesis. psu.edu
4Glutathione Synthetase (GSHS)6.3.2.3γ-Glutamylcysteine, Glycine, ATPGlutathione, ADP, PiFinal step of glutathione synthesis. psu.edu

Participation in Coenzyme A Biosynthesis

Coenzyme A (CoA) is an essential cofactor in all living organisms, participating in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.org The biosynthesis of CoA is a multi-step process that requires pantothenate (vitamin B5), ATP, and cysteine. wikipedia.orgsigmaaldrich.com O-acetyl-L-serine contributes to this pathway by serving as the precursor for the required cysteine molecule. asm.orgresearchgate.net

The synthesis of CoA from pantothenate involves a five-step enzymatic pathway. wikipedia.orgoup.com After the initial phosphorylation of pantothenate, cysteine is added to 4'-phosphopantothenate by the enzyme phosphopantothenoylcysteine synthetase. oup.commdpi.com This cysteine-containing intermediate is then decarboxylated to form 4'-phosphopantetheine, which contains the critical thiol group derived from cysteine. oup.com The subsequent steps involve the adenylylation and phosphorylation to yield the final Coenzyme A molecule. wikipedia.org

The involvement of O-acetyl-L-serine is therefore foundational, as it enables the synthesis of the cysteine that provides the terminal sulfhydryl group of CoA, which is the site of acyl group binding and transfer. asm.orggoogle.com

Key Enzymes in Coenzyme A Biosynthesis Involving Cysteine
EnzymeEC NumberReaction StepRole of Cysteine-Derived Moiety
Pantothenate kinase (PanK)2.7.1.33Phosphorylation of pantothenate.Not directly involved. oup.com
Phosphopantothenoylcysteine synthetase (PPCS)6.3.2.5Condensation of 4'-phosphopantothenate with cysteine .Incorporation of the cysteine molecule. oup.commdpi.com
Phosphopantothenoylcysteine decarboxylase (PPCDC)4.1.1.36Decarboxylation to form 4'-phosphopantetheine.Forms the cysteamine (B1669678) portion of the molecule. oup.com
Phosphopantetheine adenylyltransferase (PPAT)2.7.7.3Adenylylation to form dephospho-CoA.Part of the growing cofactor structure. oup.com
Dephospho-CoA kinase (DPCK)2.7.1.24Phosphorylation to form Coenzyme A.Part of the final Coenzyme A molecule. oup.com

Regulation of O Acetyl L Serine Metabolism

Transcriptional and Gene Expression Regulation

Transcriptional control is a primary mechanism governing the flux through the sulfur assimilation pathway, with O-acetyl-L-serine playing a central role as both a metabolic intermediate and a signaling molecule.

O-acetyl-L-serine is recognized as a key signaling molecule in plants, particularly under conditions of sulfur deprivation. nih.govnih.govresearchgate.netuni-koeln.de When sulfur is scarce, the downstream conversion of OAS to cysteine is hindered, leading to the accumulation of OAS. nih.gov This accumulation serves as an internal signal that triggers a broad transcriptional response to enhance sulfur uptake and assimilation. nih.govfrontiersin.org

The accumulation of O-acetyl-L-serine directly influences the expression of genes crucial for the initial steps of sulfur assimilation. nih.govnih.gov Application of exogenous OAS to plants has been shown to increase the transcript abundance of high-affinity sulfate (B86663) transporters (SULTR) and key reductase enzymes. core.ac.uknih.gov

Specifically, elevated OAS levels lead to the upregulation of genes encoding ATP sulfurylase and adenosine 5'-phosphosulfate reductase (APR), enzymes that catalyze the activation and first reduction step of sulfate. nih.govpnas.org For instance, experiments with potato plants demonstrated that external OAS treatment transiently increased the mRNA levels of a sulfate transporter (StST1) and an APR isoform (StAPR). core.ac.uk This transcriptional induction enhances the plant's capacity to take up sulfate from the soil and channel it into the reductive assimilation pathway, thereby responding to the perceived sulfur deficit signaled by high OAS concentrations. nih.govcore.ac.uk

Table 1: Genes Induced by O-Acetyl-L-Serine Accumulation in Plants

Gene/EnzymeFunctionOrganismReference
Sulfate Transporters (SULTR)Uptake of sulfate from the soilArabidopsis thaliana, Potato nih.govcore.ac.uknih.gov
ATP SulfurylaseActivation of sulfate to APSArabidopsis thaliana nih.gov
APS Reductase (APR)Reduction of APS to sulfite (B76179)Arabidopsis thaliana, Potato nih.govcore.ac.ukpnas.org
Sulfur-deficiency-induced 1 (SDI1)OAS-responsive gene, potential signal multiplierArabidopsis thaliana nih.govnih.gov
Low-sulfur-induced 1 (LSU1)OAS-responsive gene, potential signal multiplierArabidopsis thaliana nih.govncn.gov.pl

In Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium, the genes involved in cysteine biosynthesis are organized into the cys regulon. frontiersin.orgnih.gov The expression of this regulon is coordinately controlled by the LysR-type transcriptional regulator (LTTR), CysB. nih.govimrpress.comnih.gov The activity of CysB is dependent on the presence of an inducer molecule, N-acetyl-L-serine (NAS), which is formed spontaneously from O-acetyl-L-serine. nih.govoup.comresearchgate.net

Under conditions of sulfur limitation, OAS and consequently NAS accumulate. oup.com NAS binds to the effector-binding domain of the CysB protein, causing a conformational change that increases CysB's affinity for specific binding sites on the DNA. nih.govimrpress.com This CysB-NAS complex then binds to the promoter regions of the cys operons, activating their transcription. nih.govresearchgate.netresearchgate.net This activation leads to the synthesis of proteins required for sulfate uptake and its reduction to sulfide (B99878), as well as the enzymes for cysteine synthesis itself. nih.govnih.gov Conversely, sulfide and thiosulfate (B1220275) can act as anti-inducers, preventing the activation by NAS when sulfur is plentiful. imrpress.comresearchgate.net CysB also autoregulates its own expression, typically acting as a repressor at its own promoter, a repression that is relieved in the presence of NAS. imrpress.comresearchgate.net

O-acetyl-L-serine also plays a regulatory role in controlling the composition of seed storage proteins, which is influenced by the availability of sulfur and nitrogen. nih.govresearchgate.net Seeds store proteins that are either rich or poor in sulfur-containing amino acids like cysteine and methionine. Under conditions of low sulfur availability, the synthesis of sulfur-rich proteins is downregulated, while the synthesis of sulfur-poor proteins is enhanced. nih.gov

Research has shown that OAS levels increase under low-sulfur and high-nitrogen conditions. nih.govresearchgate.net This accumulation of OAS acts as a signal that mediates the differential expression of storage protein genes. For example, in soybean, high levels of OAS were found to induce the expression of the gene for the β-subunit of β-conglycinin (a sulfur-poor protein) while reducing the accumulation of glycinin (a sulfur-rich protein). nih.govresearchgate.net This suggests that OAS is a key metabolic signal that helps the plant adjust the amino acid composition of its seed proteins to match the available nutrient supply, ensuring efficient resource allocation during seed development. nih.gov Overexpression of serine acetyltransferase (SAT) in developing lupin seeds led to significant increases in OAS and free cysteine, further implicating OAS as a signaling metabolite in the control of seed protein synthesis. oup.comnih.gov

Post-Translational Control and Enzyme Complexes

Beyond transcriptional regulation, the activity of the enzymes involved in OAS metabolism is subject to rapid, post-translational control, primarily through the formation and dissociation of a multi-enzyme complex.

The final two enzymes in the cysteine biosynthesis pathway, serine acetyltransferase (SAT) and O-acetylserine (thiol)-lyase (OAS-TL), can physically associate to form a multi-enzyme complex known as the cysteine synthase complex (CSC). frontiersin.orgnih.govnih.gov This complex formation is a key regulatory hub in both plants and bacteria. frontiersin.orgnih.gov

In the complex, the activity of the constituent enzymes is altered: SAT activity is generally enhanced or stabilized, while OAS-TL activity is significantly inhibited. frontiersin.orgnih.govnih.govnih.gov The stability of the CSC is dynamically regulated by the pathway's own metabolites. frontiersin.org Sulfide, a substrate for OAS-TL, promotes and stabilizes the formation of the complex. oup.comnih.gov Conversely, O-acetyl-L-serine, the product of SAT and substrate for OAS-TL, triggers the dissociation of the complex. oup.comnih.govnih.govresearchgate.net

This dynamic equilibrium allows the cell to sense its sulfur status. nih.govresearchgate.netnih.gov When sulfide is abundant (sulfur-sufficient conditions), the CSC is stable, SAT is active producing OAS, but the OAS-TL within the complex is inactive. frontiersin.orgresearchgate.net Cysteine is synthesized by the large excess of free OAS-TL in the cell. nih.gov When sulfide levels drop (sulfur-deficient conditions), OAS accumulates, causing the CSC to dissociate. oup.comnih.govresearchgate.net This dissociation releases active OAS-TL to scavenge any available sulfide and convert the accumulated OAS into cysteine, while the activity of the now-free SAT is downregulated, often through feedback inhibition by cysteine. nih.govresearchgate.netusda.gov This elegant mechanism provides a rapid switch to control the flux into cysteine biosynthesis in direct response to substrate availability. oup.comnih.gov

Table 2: Regulators of Cysteine Synthase Complex (CSC) Stability

MetaboliteEffect on CSCConsequence for Enzyme ActivityCellular ConditionReference
SulfidePromotes formation/stabilizationSAT is active, complexed OAS-TL is inactiveSulfur-sufficient frontiersin.orgoup.comnih.gov
O-Acetyl-L-Serine (OAS)Promotes dissociationFree SAT is inhibited by cysteine, free OAS-TL is activeSulfur-deficient oup.comnih.govnih.govnih.gov

Allosteric Regulation and Activation of Serine Acetyltransferase within the CSC

The cysteine synthase complex (CSC), a hetero-oligomeric structure, is central to the regulation of cysteine biosynthesis. nih.govnih.gov It is formed by the reversible interaction of two key enzymes: serine acetyltransferase (SAT) and this compound (thiol)-lyase (OAS-TL). frontiersin.orguni-heidelberg.de The formation of this complex is not for the purpose of metabolic channeling; rather, it serves as a sophisticated regulatory hub. nih.gov

Within the CSC, the activity of SAT, the rate-limiting enzyme in the pathway, is significantly enhanced or stabilized. nih.govfrontiersin.org This activation is a form of allosteric regulation, where the binding of OAS-TL to SAT induces a conformational change that promotes SAT's catalytic function. nih.govwikipedia.org The interaction is mediated by the binding of the C-terminal tail of a SAT molecule into the active site of an OAS-TL molecule. nih.govresearchgate.net This protein-protein interaction is crucial for SAT to achieve its full enzymatic activity. frontiersin.orgnih.gov The balance between the complexed (active) and free (less active) forms of SAT is dynamically regulated by the cellular concentrations of OAS and sulfide, the precursor and substrate for the final step of cysteine synthesis. nih.govfrontiersin.org Specifically, sulfide tends to stabilize the complex, thereby promoting SAT activity and OAS formation, while OAS itself can cause the complex to dissociate. nih.govfrontiersin.orgnih.gov

Feedback Inhibition of Serine Acetyltransferase by L-Cysteine

A primary mechanism for controlling the flow of metabolites through the cysteine biosynthesis pathway is the feedback inhibition of serine acetyltransferase (SAT) by the pathway's end-product, L-cysteine. researchgate.netnih.gov This is a classic example of allosteric regulation, where L-cysteine binds to a regulatory site on the SAT enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's activity. wikipedia.orgnih.govresearchgate.net

Research has shown that L-cysteine acts as a competitive inhibitor with respect to L-serine, binding to the serine-binding site. researchgate.net This binding event triggers a conformational shift that also prevents the binding of the other substrate, acetyl-CoA. nih.govresearchgate.net The sensitivity of SAT to L-cysteine inhibition varies significantly among different isoforms and their subcellular localizations. For instance, in Arabidopsis, the cytosolic SAT isoform is strongly inhibited by L-cysteine at physiological concentrations, whereas the plastidic and mitochondrial forms are largely insensitive to this feedback regulation. nih.gov This suggests that the regulation of cysteine synthesis is compartment-specific. nih.gov

Studies involving chimeric and mutated SAT enzymes have identified the C-terminal region of the protein as being critical for determining its sensitivity to L-cysteine. nih.gov Specifically, a single amino acid substitution, such as changing Glycine-277 in watermelon SAT, can significantly decrease the enzyme's sensitivity to feedback inhibition. nih.govnih.gov

Enzyme IsoformSubcellular LocationSensitivity to L-Cysteine Feedback InhibitionKey Regulatory Feature
Cytosolic SATCytosolHighAllosterically inhibited at physiological L-cysteine concentrations. nih.gov
Plastidic SATPlastidLow / InsensitiveNot subject to significant feedback regulation by L-cysteine. nih.gov
Mitochondrial SATMitochondriaLow / InsensitiveNot subject to significant feedback regulation by L-cysteine. nih.gov

Inactivation of this compound (Thiol)-Lyase within the CSC

The molecular basis for this inactivation lies in the structure of the complex. The binding of the C-terminal end of SAT into one of the active sites of the homodimeric OAS-TL enzyme allosterically triggers the closure of the second, unoccupied active site. nih.gov This conformational change hinders substrate binding, effectively abolishing the enzyme's ability to convert OAS and sulfide into cysteine. nih.gov Therefore, the inactive state of OAS-TL within the complex is essential for activating SAT and allowing the release of OAS, which can then dissociate the complex to release active OAS-TL for cysteine synthesis when sulfide becomes available. frontiersin.orgoup.com

Environmental and Nutritional Influences

The metabolism of O-acetyl-L-serine is highly responsive to the plant's external environment and internal nutritional status. The availability of key macronutrients, particularly sulfur and nitrogen, as well as environmental factors like light, directly impacts the rate of OAS synthesis and accumulation.

Accumulation under Sulfur Deficiency

One of the most pronounced metabolic responses to sulfur deprivation in plants is the significant accumulation of O-acetyl-L-serine. nih.govnih.govresearchgate.net Under normal conditions, the OAS produced by SAT is rapidly consumed by OAS-TL in a reaction with sulfide to form cysteine. However, when sulfur is limiting, the assimilatory sulfate reduction pathway is constrained, leading to a shortage of sulfide. uni-heidelberg.de While the synthesis of OAS from L-serine and acetyl-CoA (drawing from carbon and nitrogen pools) can continue, the subsequent step is blocked. This metabolic bottleneck results in a buildup of OAS, with concentrations increasing by 10- to 100-fold in sulfur-starved plants. researchgate.netresearchgate.net This accumulation is a key indicator of sulfur deficiency and positions OAS as a central signaling molecule that triggers a wide range of transcriptional responses to induce genes involved in sulfate uptake and assimilation, thereby helping the plant adapt to low-sulfur conditions. nih.govnih.govoup.com

Interplay with Nitrogen Status and Accumulation

The metabolisms of sulfur and nitrogen are tightly linked, as both are essential components of proteins and other vital molecules. frontiersin.orgnih.govwikipedia.org The synthesis of OAS lies at a critical intersection of these two pathways, requiring a carbon-nitrogen backbone from L-serine and an acetyl group. researchgate.net Consequently, the accumulation of OAS is influenced by the cellular nitrogen status, particularly in relation to sulfur availability.

Under conditions of a low sulfur-to-nitrogen ratio (i.e., high nitrogen and low sulfur), the accumulation of OAS is particularly pronounced. researchgate.netnih.gov This elevated OAS level serves as a regulatory signal to coordinate the expression of genes in response to the nutrient imbalance. For example, in soybeans, high OAS levels that accumulate under sulfur deficiency lead to an increased expression of the β-subunit of β-conglycinin, a sulfur-poor seed storage protein, while reducing the accumulation of glycinin, a sulfur-rich protein. researchgate.netnih.gov This demonstrates that OAS acts as a mediator, translating the cellular sulfur and nitrogen status into specific changes in gene expression to optimize nutrient use. nih.gov

Impact of Light on Sulfate Assimilation

Sulfate assimilation is an energy-intensive process that is closely linked to photosynthesis. researchgate.net Light provides the necessary ATP and reducing power (in the form of ferredoxin) for the reduction of sulfate to sulfide. nih.gov Consequently, light availability has a significant impact on the activity of the sulfate assimilation pathway and, by extension, on OAS metabolism.

In the absence of light, the activity of key enzymes in the pathway, such as adenosine 5'-phosphosulfate sulfotransferase (APSSTase), decreases dramatically. nih.govsemanticscholar.org For example, in Lemna minor, transferring the plant from light to dark for 24 hours can reduce APSSTase activity to just 10% of the level in light-grown controls. nih.govunibe.ch This reduction in the downstream pathway leads to a decrease in sulfide availability, which can cause OAS to accumulate, much like in sulfur deficiency. nih.govnih.gov Experiments have shown that the external application of OAS can partially counteract the effects of darkness, inducing an increase in APSSTase activity and boosting the incorporation of sulfate into cysteine and other sulfur-containing compounds. nih.govunibe.ch This indicates that OAS plays a regulatory role in coordinating sulfate assimilation with the light-dark cycle. nih.govsemanticscholar.org

Table 1. Effect of Light/Dark Transition and OAS on Sulfate Assimilation in Lemna minor (after 24h)
ConditionParameterChange Relative to Light ControlReference
Transfer to Dark (No OAS)APSSTase ActivityDecreased to 10% nih.govunibe.ch
35SO42- AssimilationDecreased by 80% nih.gov
Transfer to Dark (+ OAS)APSSTase ActivityMaintained at 50% unibe.ch
35SO42- AssimilationComparable to light control nih.gov
Continuous Light (+ OAS)Acid-Soluble SH CompoundsIncreased by 200% nih.gov

Comparative Metabolism of O Acetyl L Serine Across Organisms

O-Acetyl-L-Serine Pathway in Bacteria

In bacteria, the synthesis of L-cysteine from L-serine is a two-step process where O-acetyl-L-serine serves as a crucial intermediate. mdpi.com The first step is the acetylation of L-serine by the enzyme serine O-acetyltransferase (SAT), also known as CysE, to form OAS and coenzyme A (CoA). shareok.orgportlandpress.com This reaction utilizes acetyl-CoA as the acetyl group donor. shareok.org The second step involves the enzyme O-acetylserine sulfhydrylase (OASS), which catalyzes the conversion of OAS and sulfide (B99878) into L-cysteine and acetate (B1210297). shareok.orgbiorxiv.orgresearchgate.net

Conserved Reductive Sulfate (B86663) Assimilation Pathway

Many bacteria utilize a conserved reductive sulfate assimilation pathway to generate the sulfide required for cysteine synthesis. biorxiv.orgresearchgate.net This process begins with the uptake of inorganic sulfate from the environment. portlandpress.com The sulfate is then activated through a series of enzymatic reactions. In organisms like E. coli, this involves the synthesis of adenosine-5'-phosphosulfate (B1198388) (APS) and subsequently 3'-phosphoadenosine-5'-phosphosulfate (PAPS). plos.orgnormalesup.org The sulfonyl group of PAPS is then reduced to sulfite (B76179) by the enzyme PAPS reductase. normalesup.org Finally, sulfite reductase catalyzes the reduction of sulfite to sulfide, which can then be incorporated into OAS to form cysteine. normalesup.org This pathway is energetically costly, requiring significant energy and a low redox potential within the cell. normalesup.org

Divergence in Sulfur Metabolism Strategies in Pathogens

While the reductive sulfate assimilation pathway is common, some pathogenic bacteria have evolved different strategies for sulfur acquisition, especially those that lack the complete sulfate reduction pathway. biorxiv.orgresearchgate.net For instance, pathogens like Neisseria gonorrhoeae and Staphylococcus aureus lack the genes for sulfate reduction and must acquire sulfur from alternative sources. biorxiv.orgresearchgate.net Despite the absence of a pathway to produce sulfide from sulfate, these organisms still possess the this compound sulfhydrylase (CysK) enzyme and utilize sulfide for cysteine synthesis, suggesting they scavenge sulfide from their host environment. biorxiv.orgresearchgate.net

Furthermore, some bacteria have two isozymes of OASS, OASS-A (CysK) and OASS-B (CysM). shareok.orgportlandpress.com While CysK primarily uses sulfide, CysM can utilize thiosulfate (B1220275) as the sulfur donor for cysteine synthesis, providing an alternative route for sulfur assimilation. mdpi.comportlandpress.com This highlights the metabolic flexibility of bacteria in adapting to different sulfur source availability. In Mycobacterium tuberculosis, the cysteine biosynthesis pathway is considered a potential drug target due to its importance for the bacterium's survival and the absence of a homologous pathway in humans. ebi.ac.ukresearchgate.net

Absence of the Pathway in Mammalian Cells

The O-acetyl-L-serine pathway for cysteine biosynthesis is absent in mammalian cells. plos.orgresearchgate.net Mammals are unable to synthesize cysteine de novo and must obtain it or its precursor, methionine, from their diet. researchgate.net This metabolic difference makes the enzymes of the bacterial cysteine biosynthesis pathway, such as serine O-acetyltransferase (CysE) and this compound sulfhydrylase (CysK/CysM), attractive targets for the development of new antibacterial agents. portlandpress.comresearchgate.net

O-Acetyl-L-Serine Metabolism in Plants

Similar to bacteria, plants synthesize cysteine via a two-step pathway involving O-acetyl-L-serine. frontiersin.org The enzymes serine acetyltransferase (SERAT) and this compound (thiol) lyase (OASTL) catalyze the formation of OAS from serine and acetyl-CoA, and the subsequent conversion of OAS and sulfide to cysteine, respectively. frontiersin.orgnih.gov

Unique Features of Plant Sulfur Assimilation Network

The plant sulfur assimilation network exhibits several unique features compared to bacteria. A key distinction is the subcellular compartmentalization of the pathway. In plants, serine and OAS synthesis occurs in the cytosol, plastids, and mitochondria. frontiersin.orgfrontiersin.org This compartmentalization necessitates the transport of OAS and other intermediates between different organelles. frontiersin.org

Another characteristic feature is the formation of the cysteine synthase complex (CSC), a hetero-oligomeric complex composed of SERAT and OASTL. oup.comnih.gov The formation and dissociation of this complex play a crucial regulatory role. When sulfide is available, it stabilizes the CSC, activating SERAT and keeping OASTL in an inactive state to produce OAS. oup.comnih.gov The accumulation of OAS then leads to the dissociation of the complex, releasing active OASTL to synthesize cysteine. oup.comnih.gov This mechanism allows for tight regulation of cysteine production in response to sulfur availability. nih.gov

Plants primarily use APS reductase for the reduction of sulfate, a pathway that is also found in some bacteria. researchgate.netpnas.org The regulation of sulfate uptake and assimilation in plants is a complex process influenced by the demand for reduced sulfur. mpg.de

FeatureBacteriaPlants
OAS Synthesis Location CytosolCytosol, Plastids, Mitochondria frontiersin.orgfrontiersin.org
Key Regulatory Complex Cysteine Synthase Complex (CSC) nih.govCysteine Synthase Complex (CSC) oup.comnih.gov
Primary Sulfate Reduction Pathway PAPS reductase (e.g., E. coli) or APS reductase plos.orgnormalesup.orgresearchgate.netAPS reductase researchgate.netpnas.org

Role in Plant Stress Responses

O-acetyl-L-serine is not just a metabolic intermediate in plants; it also functions as a signaling molecule, particularly in response to environmental stresses like sulfur deficiency. medchemexpress.comfrontiersin.orgglpbio.com Under sulfur-limiting conditions, the concentration of OAS increases significantly. researchgate.netnih.gov This accumulation of OAS acts as a signal that upregulates the expression of genes involved in sulfate uptake and assimilation, helping the plant to cope with the stress. medchemexpress.comglpbio.combibliotekanauki.pl

The regulatory role of OAS extends beyond sulfur metabolism. researchgate.net Changes in OAS levels can influence the expression of a broader set of genes, indicating its role as a more general regulator of plant growth and response to various stresses, including darkness and oxidative stress. nih.govresearchgate.net For instance, elevated OAS levels have been linked to changes in the accumulation of seed storage proteins in response to sulfur and nitrogen availability. researchgate.net

O-Acetyl-L-Serine in Fungal Metabolism

In the realm of fungal biochemistry, O-acetyl-L-serine (OAS) is a pivotal intermediate, primarily recognized for its role in the biosynthesis of L-cysteine. However, its metabolic significance is often intertwined with that of a structurally similar compound, O-acetyl-L-homoserine (OAH), which is a precursor in the L-methionine biosynthesis pathway. The metabolic strategies for synthesizing sulfur-containing amino acids vary considerably among different fungal species, leading to interesting cases of pathway coexistence, enzyme bifunctionality, and functional redundancy.

Coexistence of O-Acetyl-L-Serine and O-Acetyl-L-Homoserine Pathways in Certain Species

Fungi have evolved diverse strategies for the synthesis of the essential sulfur-containing amino acids, cysteine and methionine. These strategies involve two key acetylated precursors: O-acetyl-L-serine (OAS) and O-acetyl-L-homoserine (OAH). While some fungi utilize one pathway predominantly, several species possess the genetic and enzymatic machinery for both pathways to operate, providing metabolic flexibility.

In many filamentous fungi, such as Aspergillus nidulans and Neurospora crassa, the primary route for cysteine biosynthesis proceeds via the sulfhydrylation of OAS. ptbioch.edu.plscispace.com Subsequently, homocysteine, the precursor to methionine, is synthesized from this cysteine via the transsulfuration pathway, involving intermediates like cystathionine. ptbioch.edu.plscispace.com However, these organisms also harbor an alternative route for homocysteine synthesis directly from OAH and sulfide, catalyzed by O-acetylhomoserine sulfhydrylase. ptbioch.edu.plmicrobiologyresearch.org This OAH pathway often functions as an alternative or secondary route, becoming crucial when the primary OAS-dependent pathway is compromised. ptbioch.edu.plmicrobiologyresearch.org

Conversely, the budding yeast Saccharomyces cerevisiae presents a different metabolic arrangement. It primarily relies on the OAH pathway for sulfur assimilation. frontiersin.orgresearchgate.net In this yeast, OAH is a central intermediate for synthesizing homocysteine, which can then be converted to cysteine through the reverse transsulfuration pathway. frontiersin.orgmdpi.com While S. cerevisiae possesses an enzyme that can utilize OAS, the main physiological route for cysteine synthesis is not direct sulfhydrylation of OAS but rather the pathway proceeding from OAH. uniprot.org

Other fungal species exhibit a clear coexistence of both pathways. For instance, the fission yeast Schizosaccharomyces pombe has been shown to possess both the OAS and OAH pathways for sulfur amino acid synthesis. frontiersin.org Similarly, fungi like Candida albicans and many other yeasts are capable of synthesizing L-cysteine through both the direct sulfhydrylation of OAS and via the reverse transsulfuration pathway which starts from OAH. mdpi.com This metabolic duality highlights the evolutionary adaptability of fungi to ensure a consistent supply of essential sulfur-containing amino acids.

The following table summarizes the presence of these pathways in selected fungal species:

Fungal SpeciesO-Acetyl-L-Serine (OAS) Pathway for Cysteine SynthesisO-Acetyl-L-Homoserine (OAH) Pathway for Homocysteine/Methionine SynthesisNotes
Aspergillus nidulans Present (Primary)Present (Alternative)The OAH pathway becomes active when the main OAS pathway is impaired. ptbioch.edu.plmicrobiologyresearch.org
Neurospora crassa Present (Primary)Present (Alternative)Similar to A. nidulans, it primarily uses the OAS pathway. ptbioch.edu.plscispace.com
Saccharomyces cerevisiae Present (Enzymatic capability)Present (Primary)Lacks the O-acetyl-L-serine pathway as the primary route for cysteine synthesis. researchgate.netmdpi.com Relies on the OAH and reverse transsulfuration pathways. frontiersin.org
Schizosaccharomyces pombe PresentPresentPossesses both pathways for sulfur amino acid synthesis. frontiersin.org
Candida albicans PresentPresentCan synthesize L-cysteine using both pathways. mdpi.com

Specificity and Functional Redundancy of Enzymes

The enzymes that catalyze the sulfhydrylation of OAS and OAH are central to the discussion of these pathways. These enzymes, this compound sulfhydrylase (OASS) and O-acetylhomoserine sulfhydrylase (OAH-SHLase), respectively, are often members of the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent Cys/Met metabolism enzyme family. mdpi.com Their specificity and potential for overlapping functions (bifunctionality) are key determinants of the metabolic flow of sulfur in fungi.

In some fungi, a single enzyme exhibits bifunctional activity, capable of catalyzing the sulfhydrylation of both OAS and OAH. A prominent example is the Met17p (also known as Met15p) enzyme in Saccharomyces cerevisiae. mdpi.comnih.gov This enzyme is classified as a bifunctional O-acetyl-L-homoserine/O-acetyl-L-serine sulfhydrylase (EC 2.5.1.49 and EC 2.5.1.47). mdpi.comnih.gov Although it can react with both substrates, its primary physiological role in S. cerevisiae is the synthesis of homocysteine from OAH. uniprot.org The ability to also catalyze the formation of cysteine from OAS, albeit less central to its metabolism, demonstrates a lack of absolute substrate specificity. uniprot.orgnih.gov Such bifunctional enzymes are also found in other yeasts like Kluyveromyces lactis and Yarrowia lipolytica. mdpi.com

In contrast, other fungi possess distinct enzymes with higher specificity for either OAS or OAH. In Aspergillus nidulans, while the OAH-SHLase shows broad substrate specificity with respect to sulfhydryl compounds, it is physiologically distinct from the primary cysteine synthase that uses OAS. ptbioch.edu.pl However, evidence suggests that the homocysteine synthase (encoded by cysD) in A. nidulans can also catalyze the formation of cysteine from OAS in vitro. nih.gov

This enzymatic overlap leads to functional redundancy. In A. nidulans, mutants lacking the primary cysteine synthase (cysB) can still synthesize cysteine if the alternative pathway involving OAH-SHLase and subsequent reverse transsulfuration is active. ptbioch.edu.pl A complete cysteine auxotrophy in A. nidulans requires the blockage of both pathways. ptbioch.edu.pl This redundancy provides a metabolic safety net. Despite this, the OAH-SHLase is not considered essential for A. nidulans under normal conditions, as mutants lacking this enzyme are prototrophic. ptbioch.edu.pl This contrasts sharply with S. cerevisiae, where a deficiency in the OAH-SHLase (Met17p) leads to methionine auxotrophy, highlighting its essential role in this yeast. ptbioch.edu.pl

The following table details the characteristics of key sulfhydrylation enzymes in different fungi:

Fungal SpeciesEnzyme(s)EC Number(s)Substrate(s)Functionality
Saccharomyces cerevisiae Met17p / Met15p2.5.1.49 / 2.5.1.47O-acetyl-L-homoserine, O-acetyl-L-serineBifunctional; essential for methionine synthesis. ptbioch.edu.plmdpi.comnih.gov
Aspergillus nidulans Cysteine synthase (CysB)2.5.1.47O-acetyl-L-serinePrimarily monofunctional for cysteine synthesis. nih.gov
O-acetylhomoserine sulfhydrylase (CysD)2.5.1.49O-acetyl-L-homoserine, O-acetyl-L-serine (in vitro)Primarily for homocysteine synthesis but shows in vitro activity with OAS. ptbioch.edu.plnih.gov
Neurospora crassa O-acetylhomoserine sulfhydrylase2.5.1.49O-acetyl-L-homoserineEssential for methionine synthesis via the direct sulfhydrylation pathway. nih.gov

Advanced Research Methodologies and Experimental Approaches

Molecular Biology and Genetic Engineering Techniques

Genetic manipulation of the enzymes responsible for OAS synthesis and utilization—serine acetyltransferase (SAT) and O-acetylserine (thiol)-lyase (OAS-TL)—has provided profound insights into the pathway's in vivo function and regulation.

Gene Overexpression and Knockout/Deletion Studies

Altering the expression levels of SAT and OAS-TL genes is a powerful strategy to study the metabolic consequences and regulatory feedback loops involving O-acetyl-L-serine.

Gene Overexpression: Overexpression of SAT, the rate-limiting enzyme in cysteine synthesis, has been a common approach to increase the production of OAS and downstream sulfur-containing compounds. frontiersin.orgresearchgate.net For instance, overexpressing a bacterial SAT gene in transgenic tobacco and potato plants led to a two- to three-fold increase in the levels of free cysteine and glutathione (B108866). oup.com In maize, overexpressing an Arabidopsis thaliana SAT gene under a leaf-specific promoter resulted in up to a 12-fold increase in SAT activity, which enhanced sulfur assimilation and increased the methionine content in seeds. nih.govnih.gov Similarly, overexpressing SAT in developing lupin seeds caused a dramatic rise in OAS and free cysteine concentrations. oup.com These studies demonstrate that increasing SAT activity can effectively pull metabolic flux towards cysteine synthesis, highlighting OAS as a key metabolic intermediate.

Gene Knockout/Deletion: Conversely, knockout or deletion of genes encoding SAT and OAS-TL isoforms has been crucial for understanding their specific roles and the extent of functional redundancy within the gene families. oup.commdpi.com In Arabidopsis thaliana, which has a family of genes for both enzymes, single knockout mutants of the major OAS-TL isoforms located in the cytoplasm (oastlA) and plastids (oastlB) showed no visible phenotype, despite contributing to 95% of the total OAS-TL activity. nih.govresearchgate.net However, a double mutant lacking both isoforms exhibited a 25% growth reduction, indicating that the mitochondrial isoform (OAS-TL C) alone is not sufficient to fully support normal development. nih.govresearchgate.net This suggests a significant level of interchangeability of OAS and cysteine between cellular compartments. researchgate.net The analysis of single and multiple knockout mutants of the five Arabidopsis SERAT genes revealed that while single mutants had no obvious phenotypic changes, a quintuple mutant was lethal at the embryonic stage, underscoring the essential nature of the SERAT gene family. oup.commdpi.com

Table 1: Effects of Gene Overexpression and Knockout on O-acetyl-L-serine Metabolism

Genetic ModificationOrganismKey FindingReference
SAT OverexpressionLupin (developing seeds)Dramatic increase in O-acetyl-L-serine and free cysteine. oup.com
SAT OverexpressionMaizeUp to 12-fold higher SAT activity, increased S-assimilation and seed methionine. nih.govnih.gov
OAS-TL A/B Double KnockoutArabidopsis thaliana25% growth retardation, relying solely on mitochondrial OAS-TL C. nih.govresearchgate.net
Quintuple SERAT KnockoutArabidopsis thalianaEmbryonic lethality, demonstrating the essential function of the gene family. oup.commdpi.com
DES1 Knockout (Cys desulfhydrase)Arabidopsis thalianaIncreased total cysteine content and deregulation of sulfur-responsive genes. nih.gov

Site-Directed Mutagenesis for Enzyme Characterization

Site-directed mutagenesis has been an invaluable tool for identifying critical amino acid residues involved in the catalytic activity of SAT and OAS-TL, as well as in the formation of the cysteine synthase complex (CSC). researchgate.netnih.gov By systematically altering specific amino acids, researchers can probe their roles in substrate binding, catalysis, and protein-protein interactions.

Studies on SAT from Lathyrus sativus identified specific residues essential for substrate binding (Glu290, Arg316, His317) and catalysis (Asp267, Asp281, His282). researchgate.net Furthermore, it was demonstrated that the C-terminal 10-residue peptide of SAT is crucial for the interaction with OAS-TL, with a specific isoleucine residue (Ile336) acting as a key anchor. frontiersin.orgresearchgate.net Deletion or mutation of this C-terminal region in SAT from various plant species has been shown to abolish its ability to interact with OAS-TL and form the CSC. researchgate.netfrontiersin.org For example, deleting the C-terminal 15 amino acids in Arabidopsis SERAT2;2 resulted in a loss of interaction with OASTL. frontiersin.org These findings highlight the bifunctional nature of the SAT C-terminus, which is involved in both catalysis and the regulatory interaction with OAS-TL. researchgate.net Mutational analyses have also been applied to OAS-TL to map the residues important for CSC formation, often using techniques like the yeast two-hybrid system to monitor these interactions. nih.gov

Transgenic Organism Models for Metabolic Perturbation

Transgenic maize plants overexpressing Arabidopsis SAT not only showed increased sulfur assimilation but also an enhanced nutritional profile with higher levels of methionine-rich storage proteins in the kernels. nih.govnih.gov This demonstrates a direct link between the capacity to synthesize OAS in vegetative tissues and the nutritional quality of the seeds. Similarly, overexpressing a feedback-insensitive form of SAT in Brassica napus led to up to a 3.5-fold increase in cysteine and a 5.3-fold increase in glutathione, resulting in enhanced tolerance to oxidative stress. cabidigitallibrary.org Conversely, studies using T-DNA insertion lines in Arabidopsis to knock out different isoforms of OAS-TL have revealed the complex interplay and partial redundancy between the cytosolic, plastidial, and mitochondrial cysteine synthesis pathways. nih.govoup.com For example, the oastlAB double mutant, which relies on the mitochondrial OAS-TL C, showed growth retardation, emphasizing the importance of cytosolic and plastidial pathways for optimal growth. nih.gov

Biochemical and Biophysical Characterization of Enzymes

Detailed characterization of the enzymes that produce and consume O-acetyl-L-serine provides quantitative data on their function and regulation.

Enzyme Kinetic Analysis of Serine Acetyltransferase and this compound (Thiol)-Lyase

Kinetic analysis of SAT and OAS-TL, both as individual enzymes and within the cysteine synthase complex (CSC), is essential for understanding the flow of metabolites through the pathway. These studies determine key parameters such as the Michaelis constant (K_m) and maximum velocity (V_max), which describe the affinity of the enzymes for their substrates and their maximum catalytic rate.

Kinetic studies of SAT from spinach chloroplasts revealed K_m values of 2.29 mM for L-serine and 0.35 mM for acetyl-CoA, following a double displacement (Ping-Pong) mechanism. nih.gov In Escherichia coli, the kinetics for SAT also follow a Ping-Pong Bi Bi mechanism. tandfonline.com The activity of SAT is often subject to feedback inhibition by the final product, L-cysteine. nih.govoup.com The formation of the CSC has been shown to significantly alter the kinetic properties of both enzymes. For soybean SAT, association into the CSC increases its activity by nearly two-fold and, importantly, relieves it from feedback inhibition by cysteine (the inhibition constant, K_i, increases from 2 µM for free SAT to 70 µM for the CSC). nih.gov In contrast, the activity of OAS-TL is generally inhibited upon binding to SAT in the complex. nih.govmdpi.com

The kinetics of OAS-TL can be complex, with some studies reporting allosteric behavior with respect to its substrates, OAS and sulfide (B99878). oup.com The affinity for OAS can range from 0.3 mM to 8 mM depending on the plant isoform and experimental conditions. oup.com

Table 2: Selected Kinetic Parameters of SAT and OAS-TL

EnzymeOrganism/CompartmentParameterValueReference
Serine Acetyltransferase (SAT)Spinach ChloroplastK_m (L-serine)2.29 mM nih.gov
Serine Acetyltransferase (SAT)Spinach ChloroplastK_m (Acetyl-CoA)0.35 mM nih.gov
Serine Acetyltransferase (SAT)SoybeanK_i (Cysteine)2 µM nih.gov
Cysteine Synthase Complex (CSC)SoybeanK_i (Cysteine)70 µM nih.gov
This compound (thiol)-lyase ASpinachK_m (Sulfide)0.02-0.03 mM oup.com

Protein-Protein Interaction Studies (e.g., Surface Plasmon Resonance, FRET)

The interaction between SAT and OAS-TL to form the cysteine synthase complex (CSC) is a key regulatory hub in sulfur metabolism. Biophysical techniques like Surface Plasmon Resonance (SPR) and Förster Resonance Energy Transfer (FRET) have been employed to quantify the dynamics and energetics of this interaction.

SPR allows for the real-time measurement of the association and dissociation rates between interacting proteins. walshmedicalmedia.com Using SPR to study the soybean CSC, researchers identified three distinct binding events as OASS dimers associate with the SAT trimer. nih.govusda.govnih.gov These binding events exhibit negative cooperativity, with dissociation constants (K_d) of 0.3 nM, 7.5 nM, and 78 nM, respectively. nih.govnih.gov This indicates that the binding of the first OASS dimer makes the binding of subsequent dimers progressively weaker. The stability of the complex is derived from a rapid association rate and an extremely slow dissociation rate. nih.govnih.gov SPR has also been used to demonstrate how competitive inhibitors of OAS-TL can modulate the formation of the CSC. mdpi.com

These advanced methodologies have collectively provided a detailed picture of the molecular events surrounding O-acetyl-L-serine, from the genetic regulation of the enzymes involved to the precise biophysical dynamics of their interaction. This comprehensive understanding is crucial for efforts to manipulate the pathway for agricultural and biotechnological applications.

Metabolomics and Flux Analysis

Mass spectrometry (MS) coupled with separation techniques like high-performance liquid chromatography (HPLC) is a powerful tool for the quantitative profiling of O-acetyl-L-serine and other related metabolites in complex biological samples. frontiersin.org This approach allows for the identification and quantification of numerous metabolites simultaneously, providing a snapshot of the metabolic state of a cell or organism. frontiersin.org

An untargeted HPLC-MS approach was utilized to investigate metabolic changes in the seminal plasma of patients with teratozoospermia. frontiersin.org In this study, O-acetyl-L-serine was identified as a significantly altered metabolite, showing the highest score based on Variable Importance in Projection from multivariate statistical analysis. frontiersin.org This suggests a potential role for O-acetyl-L-serine as a biomarker for this condition. frontiersin.org

In another study focusing on acute pancreatitis, an integrated analysis of metagenomics and untargeted metabolomics was performed on fecal samples. nih.gov Metabolites were analyzed using Q Exactive™ series mass spectrometry. nih.gov This comprehensive analysis aimed to understand the relationship between gut microbiota and metabolic changes during the disease. nih.gov

The quantitative analysis of O-acetyl-L-serine and its related metabolites is crucial for understanding its role in various biological processes. For instance, in plants, the biosynthesis of cysteine from O-acetyl-L-serine is a key step in sulfur assimilation. frontiersin.org Metabolomic studies, often employing MS, are used to investigate how the levels of O-acetyl-L-serine and other sulfur-containing compounds change in response to environmental cues like sulfur availability. frontiersin.org

The following table presents examples of studies that have used mass spectrometry for the quantitative profiling of O-acetyl-L-serine and related metabolites.

Study FocusSample TypeAnalytical TechniqueKey Finding Related to O-acetyl-L-serine
TeratozoospermiaHuman Seminal PlasmaHPLC-MSIdentified as a potential biomarker with high discriminatory power. frontiersin.org
Acute PancreatitisFecal SamplesQ Exactive™ Mass SpectrometryIntegrated with metagenomics to link gut microbiota to metabolic changes. nih.gov
Plant Sulfur MetabolismPlant TissuesNot specifiedLevels change in response to sulfur availability, acting as a signaling molecule. frontiersin.org

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways, providing quantitative insights into metabolic fluxes. mdpi.comnih.gov This method involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and then measuring the incorporation of the isotope into downstream metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov

In the context of O-acetyl-L-serine, isotopic tracing can be used to determine the rate of its synthesis from serine and its subsequent conversion to cysteine. For example, by feeding cells with ¹³C-labeled serine, researchers can track the appearance of ¹³C in O-acetyl-L-serine and cysteine, thereby quantifying the flux through this pathway. nih.gov

Metabolic flux analysis (MFA) often utilizes isotopic tracing data to build computational models of metabolic networks. creative-proteomics.com These models can provide a detailed picture of cellular metabolism and how it responds to genetic or environmental perturbations. creative-proteomics.com For instance, ¹³C-MFA can be applied to plant tissues to understand the dynamics of the tricarboxylic acid (TCA) cycle and its interaction with amino acid biosynthesis, including the pathways involving O-acetyl-L-serine. frontiersin.org

The choice of isotopic tracer is critical for probing specific pathways. For example, using [U-¹³C₆]-glucose can trace the carbon backbone through glycolysis into serine and subsequently into O-acetyl-L-serine. acs.org By analyzing the mass isotopologue distributions (MIDs) of these metabolites, researchers can deduce the relative contributions of different pathways to their production. acs.org

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that allows for the real-time monitoring of metabolic processes within living cells or tissues. acs.org This approach provides dynamic information about the concentrations of metabolites and the fluxes through metabolic pathways, offering a window into the workings of cellular metabolism under physiological conditions. acs.org

An exemplary application of in situ NMR in the study of O-acetyl-L-serine metabolism is the investigation of cysteine biosynthesis in isolated plant mitochondria. nih.govresearchgate.net By incubating mitochondria with [3-¹³C]serine, researchers were able to observe the synthesis and export of ¹³C-labeled O-acetyl-L-serine in real-time using ¹³C NMR. nih.govresearchgate.net

These studies revealed that the formation of the cysteine synthase complex, which includes the enzyme that produces O-acetyl-L-serine, is crucial for regulating its synthesis. nih.govresearchgate.net The presence of cysteine was shown to reduce the export of O-acetyl-L-serine from the mitochondria in certain mutant plants, demonstrating a feedback regulation mechanism. nih.govresearchgate.net The dynamic nature of these NMR experiments allowed for the observation of changes in metabolite levels over several hours, providing valuable insights into the regulation of the pathway. nih.gov

While powerful, in situ NMR faces challenges such as lower sensitivity compared to mass spectrometry. acs.org However, advancements in NMR technology, including higher magnetic fields and improved probe designs, continue to enhance the capabilities of this technique for studying dynamic metabolic processes. acs.org

Biotechnological and Biomedical Applications of O Acetyl L Serine Research

Metabolic Engineering for Enhanced Cysteine Production

The industrial demand for L-cysteine in the pharmaceutical, food, and cosmetic industries has driven research into microbial fermentation as a more sustainable alternative to traditional extraction from animal products. mdpi.com Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum aims to optimize the biosynthetic pathways leading to L-cysteine, with a key focus on the efficient conversion of O-acetyl-L-serine. encyclopedia.pub

Strategies for Increasing Precursor L-Serine Accumulation

A primary strategy for boosting L-cysteine production is to increase the intracellular concentration of its direct precursor, L-serine. mdpi.com The biosynthesis of L-serine begins with the glycolytic intermediate 3-phosphoglycerate (B1209933) and involves a three-step enzymatic pathway. encyclopedia.pub To enhance the metabolic flux towards L-serine, researchers have focused on several key interventions:

Overexpression of L-serine biosynthesis genes: Increasing the expression of genes such as serA, serC, and serB, which encode the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, respectively, helps to drive the conversion of 3-phosphoglycerate to L-serine. acs.org

Deletion of L-serine degradation pathways: To prevent the loss of the accumulated L-serine, genes responsible for its degradation are often deleted. For instance, knocking out genes like sdaA, sdaB, and tdcG, which encode L-serine deaminases, prevents the conversion of L-serine to pyruvate (B1213749). acs.org Similarly, deleting the glyA gene, which encodes serine hydroxymethyltransferase, blocks the conversion of L-serine to glycine (B1666218). researchgate.net

Alleviating feedback inhibition: High concentrations of L-serine can inhibit the activity of key enzymes in its own biosynthetic pathway. encyclopedia.pub Engineering these enzymes to be less sensitive to feedback inhibition is a crucial step in achieving high titers of L-serine. mdpi.com

Optimization of Sulfur Assimilation Pathways

The conversion of O-acetyl-L-serine to L-cysteine requires a sulfur donor. Bacteria possess two primary pathways for sulfur assimilation: the sulfate (B86663) assimilation pathway and the thiosulfate (B1220275) assimilation pathway. researchgate.net The choice of sulfur source and the efficiency of its assimilation are critical for maximizing L-cysteine yield.

The thiosulfate pathway is often preferred in metabolic engineering strategies due to its higher energy efficiency compared to the sulfate pathway. researchgate.net The key enzymes in this pathway are O-acetyl-L-serine sulfhydrylase B (CysM) and NrdH, which catalyze the conversion of O-acetyl-L-serine and thiosulfate to S-sulfocysteine, and its subsequent reduction to L-cysteine. encyclopedia.pubresearchgate.net Strategies to optimize this pathway include:

Overexpression of key enzymes: Increasing the expression of cysM and nrdH enhances the utilization of thiosulfate. acs.org

Deletion of competing pathways: Deleting genes involved in sulfur loss, such as the regulator decR and the yhaOM operon, can further improve the efficiency of sulfur utilization for L-cysteine synthesis. nih.govacs.org

Overcoming Feedback Inhibition and Product Toxicity

To circumvent this, researchers have employed several strategies:

Engineering feedback-insensitive enzymes: Site-directed or random mutagenesis of the cysE gene can create variants of serine acetyltransferase that are no longer inhibited by L-cysteine. mdpi.com For example, an E. coli CysE mutant, Met256Ile, has been successfully introduced into C. glutamicum to enable L-cysteine production. encyclopedia.pubmdpi.com

Utilizing naturally resistant enzymes: Some organisms, such as higher plants, possess serine acetyltransferases that are naturally insensitive to L-cysteine feedback inhibition. mdpi.com These can be expressed in production strains.

Enhancing L-cysteine export: To alleviate product toxicity, the overexpression of L-cysteine exporter proteins is a vital strategy. mdpi.comresearchgate.net In E. coli, several inner membrane transporters, including EamA (formerly YdeD), EamB (formerly YfiK), Bcr, and TolC, have been identified and engineered to efficiently transport L-cysteine out of the cell, thereby reducing intracellular accumulation and its toxic effects. mdpi.comacs.org

Strategy Target Gene(s)/Protein(s) Organism(s) Objective
Increase L-Serine Supply serA, serC, serB (overexpression); sdaA, sdaB, tdcG, glyA (deletion)E. coli, C. glutamicumBoost precursor availability for O-acetyl-L-serine synthesis. acs.orgresearchgate.net
Optimize Sulfur Assimilation cysM, nrdH, cysB (overexpression); decR, yhaOM (deletion)E. coliEnhance the conversion of O-acetyl-L-serine to L-cysteine using the energy-efficient thiosulfate pathway. acs.orgnih.govacs.org
Overcome Feedback Inhibition cysE (mutagenesis)E. coli, C. glutamicumCreate a serine acetyltransferase enzyme that is not inhibited by L-cysteine. mdpi.comencyclopedia.pubmdpi.com
Reduce Product Toxicity eamA, eamB, bcr, tolC (overexpression)E. coliIncrease the export of L-cysteine from the cell to prevent toxic accumulation. mdpi.comacs.org

O-Acetyl-L-Serine Pathway as a Target for Antimicrobial Development

The O-acetyl-L-serine pathway is essential for the survival of many pathogenic bacteria, as it is the primary route for L-cysteine biosynthesis. nih.gov Crucially, this pathway is absent in mammals, who synthesize cysteine through a different route. nih.gov This metabolic difference makes the enzymes of the bacterial O-acetyl-L-serine pathway attractive targets for the development of novel antimicrobial agents with selective toxicity. nih.govresearchgate.net

Inhibitors of Serine Acetyltransferase (CysE) as Antibacterial Agents

Serine acetyltransferase (CysE) catalyzes the first committed step in the bacterial L-cysteine biosynthetic pathway: the conversion of L-serine and acetyl-CoA to O-acetyl-L-serine. nih.gov As a key regulatory point, CysE is an ideal target for inhibition. Blocking the function of CysE would starve the bacteria of L-cysteine, a vital component of proteins and other essential biomolecules, leading to decreased fitness and increased susceptibility to oxidative stress. nih.govresearchgate.net

Research into CysE inhibitors has identified several promising compounds:

Alkyl gallates: These compounds have been shown to inhibit CysE and enhance the susceptibility of drug-resistant Gram-negative bacteria to existing antibiotics. nih.gov

Quercetin: This natural product has been identified as a potent allosteric inhibitor of CysE from Klebsiella pneumoniae. iucr.org It binds at the interface between the enzyme's trimers, at a site distinct from the active site, inducing a conformational change that inhibits its activity. iucr.org

Targeting O-Acetylserine (Thiol)-Lyase for Therapeutic Intervention

The second and final step in the pathway is catalyzed by this compound (thiol)-lyase (OAS-TL), also known as CysK or CysM. researchgate.net This enzyme converts O-acetyl-L-serine and a sulfur source into L-cysteine. nih.gov Like CysE, OAS-TL is essential for bacterial survival and absent in humans, making it a valuable target for therapeutic intervention. researchgate.netgla.ac.uk

Inhibition of OAS-TL has been explored with various compounds:

Peptidic Inhibitors: The C-terminal pentapeptide MNYDI has been shown to be a competitive inhibitor of CysK and CysM isozymes from Salmonella typhimurium. researchgate.net In Staphylococcus aureus, the C-terminal pentapeptide of the transcriptional regulator CymR has been identified as a high-affinity inhibitor of SaCysK. biorxiv.org

S-benzyl-L-cysteine (SBC): This compound has been identified as a non-competitive inhibitor of OAS-TL from Arabidopsis thaliana and has shown potential as a herbicide by inhibiting plant growth through the reduction of L-cysteine synthesis. nih.gov Its mechanism of action in plants suggests potential for similar inhibitory effects on the bacterial enzyme.

Enzyme Target Inhibitor Class Example Inhibitor(s) Mechanism of Action
Serine Acetyltransferase (CysE) Natural ProductsQuercetinAllosteric inhibition, binding at the trimer-trimer interface. iucr.org
Serine Acetyltransferase (CysE) Alkyl GallatesOctyl gallateInhibition of enzyme activity, enhancement of antibiotic susceptibility. nih.govresearchgate.net
This compound (Thiol)-Lyase (OAS-TL) Peptidic InhibitorsMNYDI, CymR pentapeptideCompetitive inhibition, mimicking natural protein-protein interactions at the active site. researchgate.netbiorxiv.org
This compound (Thiol)-Lyase (OAS-TL) Amino Acid AnalogsS-benzyl-L-cysteineNon-competitive inhibition. nih.gov

Antifungal Drug Development through Amino Acid Biosynthesis Disruption

The biosynthesis of sulfur-containing amino acids in fungi presents a promising avenue for the development of new antifungal drugs because these pathways are essential for fungal viability and contain enzymes that are absent in mammals. nih.govdergipark.org.tr The pathway leading to L-cysteine, which involves O-acetyl-L-serine (OAS) as a key intermediate, is a particularly attractive target. Disrupting this pathway can lead to fungal cell growth inhibition or death, offering a mechanism for selective toxicity against fungal pathogens. nih.govmdpi.com

Key enzymes in this pathway that are being explored as potential drug targets include serine O-acetyltransferase (SAT) and this compound sulfhydrylase. SAT is responsible for the formation of OAS from L-serine and acetyl-CoA, while this compound sulfhydrylase catalyzes the final step of L-cysteine synthesis from OAS and sulfide (B99878). nih.govasm.org Inhibiting either of these enzymes would block the production of L-cysteine, a crucial component for protein synthesis and other vital cellular functions. Some fungal species, like Candida albicans, can synthesize L-cysteine using this pathway, whereas others, such as Saccharomyces cerevisiae and Candida glabrata, lack the O-acetyl-L-serine pathway. mdpi.comresearchgate.net This difference can be exploited for developing targeted antifungal therapies. The development of inhibitors for these enzymes could lead to a new class of antifungal agents, which is critical in addressing the growing issue of resistance to current antifungal medications. mdpi.comnih.gov

Agricultural and Crop Improvement Applications

Enhancing Sulfur Use Efficiency in Plants

O-acetyl-L-serine is a central molecule in the assimilation of sulfur in plants, acting as the direct precursor for the synthesis of cysteine. The efficiency of this process is critical for plant growth, development, and response to environmental stress. The synthesis of OAS is catalyzed by serine acetyltransferase (SAT), and its subsequent conversion to cysteine is performed by this compound (thiol) lyase (OASTL). frontiersin.orgtandfonline.com Together, these enzymes form the cysteine synthase complex, which is a key regulatory point linking sulfur and nitrogen metabolism. tandfonline.com

Modulating Seed Storage Protein Composition for Nutritional Value

The nutritional quality of crop seeds is largely determined by the amino acid composition of their storage proteins. A common nutritional deficiency in many staple crops is the low content of essential sulfur-containing amino acids, namely methionine and cysteine. O-acetyl-L-serine is a pivotal metabolite in the pathway that produces these amino acids. nih.govbioone.org

Studies have shown that the level of O-acetyl-L-serine can regulate the expression of genes encoding seed storage proteins. nih.govbioone.orgresearchgate.net Under conditions of sulfur deficiency, OAS accumulates and leads to an increased expression of genes for sulfur-poor proteins and a decrease in the expression of genes for sulfur-rich proteins. nih.govresearchgate.net Conversely, providing an adequate supply of sulfur can enhance the synthesis of sulfur-rich proteins.

Q & A

Q. What are the standard enzymatic protocols for synthesizing O-acetyl-L-serine in bacterial systems, and how can purity be validated?

OAS is synthesized via serine acetyltransferase (SAT, EC 2.3.1.30), which catalyzes the acetylation of L-serine using acetyl-CoA. A validated protocol involves cloning the cysE gene (encoding SAT) from organisms like Chondrus crispus or Entamoeba histolytica, expressing it in a heterologous host (e.g., E. coli), and purifying the enzyme via affinity chromatography . Purity is confirmed using SDS-PAGE and activity assays with HPLC to quantify OAS yield. For identity verification, nuclear magnetic resonance (NMR) or mass spectrometry (MS) is recommended to distinguish OAS from its isomer N-acetyl-L-serine, which can form spontaneously under certain pH conditions .

Q. What methodologies are optimal for detecting and quantifying OAS in metabolic studies?

  • Biosensors : Genetically engineered Corynebacterium glutamicum strains with CysR-regulated promoters linked to fluorescent reporters enable real-time OAS detection. The pSenOAS sensor responds to OAS concentrations as low as 0.1 mM .
  • Enzymatic assays : O-acetylserine sulfhydrylase (OASS, EC 2.5.1.47) catalyzes OAS conversion to cysteine. Coupling this reaction with spectrophotometric sulfide detection (e.g., using lead acetate) allows quantification .
  • Chromatography : Reverse-phase HPLC with UV detection (210 nm) or LC-MS provides nanomolar sensitivity. Internal standards like deuterated OAS improve accuracy .

Advanced Research Questions

Q. How do experimental conditions (e.g., pH, temperature) influence the stability of OAS and its conversion to N-acetyl-L-serine, and how can this affect transcriptional regulation studies?

OAS undergoes an intramolecular O-to-N acetyl shift at rates dependent on pH and temperature (e.g., 0.98% per minute at pH 7.5 and 29°C). This conversion confounds studies of CysB-dependent gene activation, as N-acetyl-L-serine is 20–50× more potent in stimulating cysJIH promoter activity . Mitigation strategies include:

  • Using fresh OAS solutions stored at ≤4°C and pH 5.1 to minimize isomerization.
  • Shortening incubation times (e.g., ≤2 minutes in gel-shift assays).
  • Validating results with synthetic N-acetyl-L-serine controls .

Q. What experimental approaches resolve contradictions in OAS’s role as a metabolic regulator versus a cysteine precursor?

  • Knockout models : Delete cysE (SAT) or cysK (OASS) in model organisms to decouple OAS accumulation from cysteine synthesis. For example, cysE mutants in Salmonella typhimurium show reduced cysteine but elevated OAS, enabling dissection of its regulatory effects .
  • Isotopic tracing : Use ¹³C-labeled OAS to track its incorporation into cysteine versus binding to transcriptional regulators like CysB .
  • Structural biology : Cryo-EM of CysB-OAS complexes identifies binding motifs and distinguishes allosteric effects from metabolic flux .

Q. How can substrate specificity of OAS-dependent enzymes be systematically characterized to avoid off-target reactions?

  • Kinetic assays : Measure kcat/Km for OASS variants against analogs (e.g., O-acetyl-L-homoserine). Hyperthermophilic OASS from Aeropyrum pernix shows strict specificity for OAS, making it a model for engineering .
  • Docking simulations : Molecular dynamics predict interactions between OAS and active-site residues (e.g., pyridoxal phosphate-binding lysine in OASS) .
  • Mutagenesis : Saturation mutagenesis of SAT’s acetyl-CoA binding domain (e.g., residue His-228 in Entamoeba histolytica) reveals residues critical for OAS synthesis .

Methodological Best Practices

Q. What statistical and computational tools are essential for analyzing OAS-related metabolomics data?

  • Pathway mapping : Tools like KEGG BRITE (enzyme classification EC 2.5.1.133–138) contextualize OAS within sulfur metabolism .
  • Data integration : Combine LC-MS datasets with transcriptomic profiles (e.g., RNA-seq of cys operons) using platforms like MetaboAnalyst .
  • Error correction : Address OAS isomerization artifacts in metabolomic workflows by including pH-controlled calibration curves .

Q. How should isotopic labeling (e.g., ¹¹C) be applied to study OAS dynamics in vivo?

  • Radiotracer synthesis : Enzymatic synthesis of L-[4-¹¹C]aspartic acid from OAS and [¹¹C]HCN achieves >95% radiochemical purity for PET imaging .
  • Kinetic modeling : Compartmental models quantify OAS turnover rates in tissues like the prostate, where it serves as a biomarker .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.